Enantioselective Antibacterial Potency: 2- to 64-Fold Differences Between (S)- and (R)-Derived Quinolones Across 52% of Tested Strains
In a systematic study, a series of (R)- and (S)-7-(3-methylpiperazin-1-yl)quinolone derivatives were synthesized from enantiopure (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate synthons and tested against 14 bacterial strains. While macroscopic differences were not observed in pooled in vitro antibacterial data, a 2- to 64-fold potency difference between the (R)- and (S)-derived quinolone enantiomers was observed in approximately 52% of individual strain–compound pairings [1]. This demonstrates that the stereochemistry of the 2-methylpiperazine starting material directly propagates into clinically meaningful antibacterial potency differences in the final quinolone drug substance.
| Evidence Dimension | Antibacterial potency (MIC-based fold difference between enantiomeric quinolone derivatives) |
|---|---|
| Target Compound Data | (S)-2-methylpiperazine-derived quinolones (varying potency across 14 strains) |
| Comparator Or Baseline | (R)-2-methylpiperazine-derived quinolones (same core, opposite stereochemistry) |
| Quantified Difference | 2- to 64-fold potency difference in ~52% of strain–compound pairings |
| Conditions | In vitro antibacterial assay against 14 bacterial strains; quinolone derivatives of 7-(3-methylpiperazin-1-yl) scaffold |
Why This Matters
Procuring the (S)-enantiomer rather than the (R)-enantiomer or racemate directly determines whether the resulting quinolone antibiotic will exhibit optimal or suboptimal potency in a majority of target organisms.
- [1] Liu B, et al. Syntheses of quinolone hydrochloride enantiomers from synthons (R)- and (S)-2-methylpiperazine. Bioorg Med Chem. 2005;13(7):2451–2458. PMID: 15755647. View Source
